5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a bis-triazole derivative featuring two 1,2,3-triazole rings connected via a phenyl-carboxamide bridge. Key structural elements include:
- 5-Methyl substitution on the first triazole ring.
- 4-Methylphenyl group attached to the nitrogen of the first triazole.
- Second triazole ring linked to a phenyl group via a carboxamide moiety.
- Synthons: Synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation) similar to methods in . Its structure was confirmed by NMR, MS, and crystallography (SHELX refinement) .
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-13-4-8-18(9-5-13)27-15(3)19(23-25-27)20(28)22-16-6-10-17(11-7-16)26-14(2)12-21-24-26/h4-12H,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHKARZSRFPIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the use of click chemistry, a widely used method for constructing 1,2,3-triazoles . The process often starts with the reaction of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the click chemistry approach, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole rings or other functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper(I) catalysts for click chemistry). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : The triazole moiety is known for its antiviral properties. Research has indicated that compounds containing triazole structures can inhibit viral replication. Specifically, derivatives of triazoles have been studied for their efficacy against viruses such as HIV and Hepatitis C .
Anticancer Properties : Triazole-containing compounds have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has shown promise in preliminary studies for its ability to target cancer cell lines effectively .
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
Agricultural Applications
Fungicides : The triazole structure is commonly found in agricultural fungicides. Compounds similar to 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their effectiveness in controlling fungal pathogens in crops. Their mechanism typically involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .
Plant Growth Regulators : Some derivatives of triazoles are used as plant growth regulators. They can enhance plant growth and resilience against environmental stresses by modulating hormonal pathways within plants .
Material Science Applications
Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has explored the use of triazole derivatives in developing advanced materials for electronic applications .
Nanotechnology : Triazole-based compounds are being investigated for their role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for targeted therapy applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Carboxamide Derivatives
Functional Group Variations
Carbohydrazide vs. Carboxamide :
- Heterocyclic Replacements: : Incorporates a dihydropyrazole-thiocarbamide group.
Spectroscopic and Crystallographic Data
- NMR :
- Crystallography :
Key Research Findings
- Bioactivity Trends :
- Thermal Stability : Higher melting points (e.g., 171–172°C for chlorinated 3b, ) vs. the target compound suggest halogenation increases crystallinity .
Biological Activity
The compound 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.31 g/mol. The structure consists of a triazole ring that is pivotal in its biological activity. The compound's synthesis typically involves the reaction between 1-azido-4-methylbenzene and pentane-2,4-dione in anhydrous conditions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The compound exhibits significant activity against various fungal strains by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.
- Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell cycle regulation.
- Anti-inflammatory Effects : Some studies suggest that triazoles may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study conducted by El-Hiti et al. demonstrated that triazole derivatives, including compounds similar to the one in focus, showed promising antifungal activity against Candida species. The mechanism involved disruption of fungal cell membrane integrity .
Anticancer Activity
In a recent investigation published in Journal of Medicinal Chemistry, derivatives of triazoles were tested for their anticancer properties. The study reported that specific modifications in the triazole structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF7) through apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Mechanisms
Research published in Angewandte Chemie highlighted that certain triazole derivatives inhibited the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents. This effect was attributed to the inhibition of NF-kB signaling pathways .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 12 | El-Hiti et al., 2017 |
| Anticancer | MCF7 (Breast Cancer) | 15 | Journal of Medicinal Chemistry |
| Anti-inflammatory | Macrophages | 20 | Angewandte Chemie |
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on:
- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., 4-methylphenyl isocyanide and sodium azide) to avoid side reactions .
- Reaction temperature : Controlled heating (60–80°C) during cyclization steps minimizes decomposition of triazole intermediates .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the carboxamide product, followed by recrystallization in ethanol for purity ≥95% .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal lattice parameters (e.g., monoclinic system, space group P21/c, unit cell dimensions a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604°) .
- NMR spectroscopy : Assign peaks for methyl groups (δ 2.3–2.5 ppm for triazole-CH₃ and δ 2.1–2.3 ppm for aryl-CH₃) and carboxamide carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₂N₈O) with exact mass matching theoretical m/z 450.1912 .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to account for potency variations .
- Target validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm interactions with enzymes like cytochrome P450 isoforms .
- Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to explain interspecies discrepancies .
Q. How can molecular docking studies predict the binding affinity of this compound with biological targets such as kinase enzymes?
- Methodological Answer :
- Protein preparation : Retrieve kinase structures (e.g., PDB ID 3POZ) and optimize hydrogen bonding networks using tools like AutoDock Tools .
- Ligand parameterization : Assign partial charges to the carboxamide and triazole groups using semi-empirical methods (e.g., PM6) .
- Docking simulations : Run 100+ genetic algorithm iterations to estimate binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
Q. What crystallographic insights explain the conformational stability of this compound in solid-state structures?
- Methodological Answer :
- Intermolecular interactions : Identify π-π stacking between triazole rings (3.8–4.2 Å spacing) and hydrogen bonds (N–H···O=C, 2.1–2.3 Å) .
- Torsion angles : Measure dihedral angles (e.g., C4–N4–C11–C12 = 178.5°) to confirm planar alignment of the carboxamide group .
- Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to assess rigidity of methylphenyl substituents (Biso ≤ 0.5 Ų) .
Key Research Recommendations
- Synthetic Chemistry : Explore Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Pharmacology : Conduct ADME-Tox profiling to assess hepatic clearance and plasma protein binding .
- Structural Biology : Co-crystallize the compound with target enzymes to validate docking predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
